molecular formula C6H8ClN3 B6267697 5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride CAS No. 1955516-17-2

5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride

Cat. No.: B6267697
CAS No.: 1955516-17-2
M. Wt: 157.6
InChI Key:
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Description

5H,6H,7H-Pyrrolo[3,2-c]pyridazine hydrochloride (5H6H7H-PPH) is an organic compound with a wide range of applications in the scientific community, from drug synthesis and development to biochemical and physiological studies. 5H6H7H-PPH is a member of the pyrrolo[3,2-c]pyridazine family, and is an important component of many pharmaceuticals, including antifungal agents, antiparasitic agents, and antineoplastic agents.

Scientific Research Applications

5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride has a wide range of applications in the scientific community. It is used as a starting material for the synthesis of various pharmaceuticals, including antifungal agents, antiparasitic agents, and antineoplastic agents. Additionally, this compound is used as a model compound in studies of drug metabolism and pharmacokinetics, as well as in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride is not yet fully understood. However, it is believed that its antifungal and antiparasitic activity is due to its ability to inhibit the growth of fungal and parasitic cells. Additionally, its antineoplastic activity is thought to be due to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound has antifungal, antiparasitic, and antineoplastic properties. Additionally, it is believed that this compound may have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride in laboratory experiments is its availability. This compound is widely available and can be easily obtained from chemical suppliers. Additionally, this compound is relatively inexpensive and has a low toxicity profile. However, the main limitation of using this compound in laboratory experiments is its lack of specificity. This compound does not have a specific target and therefore can affect a wide range of biological processes.

Future Directions

The future directions for 5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride research include further exploration of its antifungal, antiparasitic, and antineoplastic properties, as well as its potential anti-inflammatory and analgesic effects. Additionally, further research is needed to better understand its mechanism of action and to identify potential drug targets. Finally, research into the synthesis and optimization of this compound is needed in order to improve its availability and reduce its cost.

Synthesis Methods

The synthesis of 5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride begins with the condensation of 3-amino-5-methylpyridine with ethyl acetoacetate, followed by the cyclization of the resulting Schiff base with sodium ethoxide. The final product is isolated as its hydrochloride salt. The reaction is shown below:

3-Amino-5-methylpyridine + Ethyl acetoacetate → Schiff base + NaOEt → this compound hydrochloride

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride involves the reaction of 2,3-dichloropyridazine with 2-aminopyridine followed by cyclization with hydrazine hydrate. The resulting product is then treated with hydrochloric acid to obtain the final compound.", "Starting Materials": ["2,3-dichloropyridazine", "2-aminopyridine", "hydrazine hydrate", "hydrochloric acid"], "Reaction": ["Step 1: 2,3-dichloropyridazine is reacted with 2-aminopyridine in the presence of a base such as potassium carbonate to form an intermediate.", "Step 2: The intermediate is then cyclized with hydrazine hydrate to form the desired pyrrolo[3,2-c]pyridazine compound.", "Step 3: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the final compound."] }

1955516-17-2

Molecular Formula

C6H8ClN3

Molecular Weight

157.6

Purity

95

Origin of Product

United States

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